![molecular formula C12H36MgN2Si4 B1601941 Magnesium bis(hexamethyldisilazide) CAS No. 857367-60-3](/img/structure/B1601941.png)
Magnesium bis(hexamethyldisilazide)
Overview
Description
Magnesium bis(hexamethyldisilazide), also known as Mg(HMDS)2 , is an essential precursor in the synthesis of a wide range of diketiminate ligand complexes for rac-lactide polymerization . It is a compound with the empirical formula C12H36MgN2Si4 and a molecular weight of 345.07 g/mol . The combination of a magnesium anode with a sulfur cathode is particularly promising due to its safety, low cost, and high theoretical energy density of over 3200 Wh/L .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Diketiminate Ligand Complexes
Magnesium bis(hexamethyldisilazide) serves as a crucial precursor in the synthesis of a wide range of diketiminate ligand complexes . These complexes are significant for rac-lactide polymerization , a process pivotal in the production of biodegradable polymers used in medical applications such as surgical sutures and drug delivery systems.
Aldol Addition Mediation
In organic synthesis, aldol additions are fundamental for constructing carbon-carbon bonds. Magnesium bis(hexamethyldisilazide) is used to mediate aldol additions of ketones and aldehydes, thereby facilitating the creation of complex organic structures.
Organometallic Chemistry
As an organometallic reagent, Magnesium bis(hexamethyldisilazide) finds applications in thin film deposition, LED manufacturing, and pharmaceuticals . Its role in forming organometallic complexes is vital for various industrial chemistry processes.
In Situ Grignard Metalation Method
The compound is involved in the In Situ Grignard Metalation Method (iGMM), which allows for the preparation of silylamides of magnesium and calcium on a multigram scale . This method is particularly useful for synthesizing complexes that require a straightforward and large-scale access.
Radical-Based Reagent in Organic Chemistry
Magnesium bis(hexamethyldisilazide) is related to compounds used as radical-based reagents in organic chemistry . These reagents are employed in radical reductions and hydrosilylation, which are critical for creating a variety of organic products.
Future Directions
Research on magnesium-sulfur (Mg-S) batteries, including Mg(HMDS)2, is still in its early stages. Developing suitable electrolytes remains a key challenge for further improvement. Future directions include optimizing electrolyte formulations, exploring new cathode materials, and enhancing overall battery performance .
properties
IUPAC Name |
magnesium;bis(trimethylsilyl)azanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H18NSi2.Mg/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPTZCBYSQFOQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36MgN2Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580537 | |
Record name | Magnesium bis[trimethyl-N-(trimethylsilyl)silanaminide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80580537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium;bis(trimethylsilyl)azanide | |
CAS RN |
857367-60-3 | |
Record name | Magnesium bis[trimethyl-N-(trimethylsilyl)silanaminide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80580537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Magnesium bis(hexamethyldisilazide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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